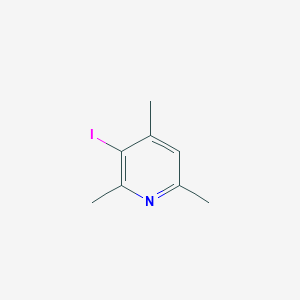![molecular formula C9H9F3O2 B1655024 (S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol CAS No. 306281-87-8](/img/structure/B1655024.png)
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol
Vue d'ensemble
Description
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol, commonly referred to as (S)-TFMPD, is a synthetic compound that has been studied for its potential applications in the medical field. It has been found to have a variety of biochemical and physiological effects, and is being studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
(S)-TFMPD has been studied for its potential applications in the medical field. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and is being studied for its potential use in the treatment of various diseases. Additionally, (S)-TFMPD has been found to possess analgesic and antipyretic properties, and may be useful in the treatment of pain and fever. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of (S)-TFMPD is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (S)-TFMPD is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
(S)-TFMPD has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to possess analgesic and antipyretic properties, and may be useful in the treatment of pain and fever. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (S)-TFMPD in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction is fast and efficient. Additionally, it is relatively non-toxic, and has been found to possess a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of (S)-TFMPD in the reaction mixture, and there is a risk of contamination with other compounds. Additionally, it is not always easy to accurately measure the amount of (S)-TFMPD in the reaction mixture.
Orientations Futures
There are a number of potential future directions for further research into (S)-TFMPD. These include further investigation into its mechanism of action, as well as its potential applications in the medical field. Additionally, further research into the synthesis of (S)-TFMPD, as well as the development of more efficient and cost-effective methods of synthesis, would be beneficial. Finally, further studies into the biochemical and physiological effects of (S)-TFMPD, as well as its potential toxicity, would be beneficial.
Propriétés
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPLWVXTACBUHY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234992 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
CAS RN |
306281-87-8 | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306281-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301234992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one](/img/structure/B1654948.png)
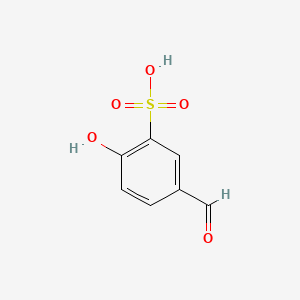
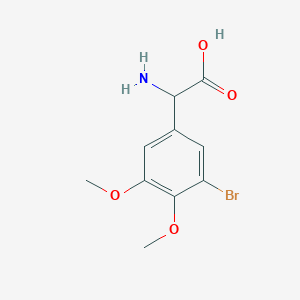
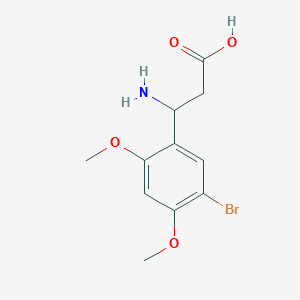
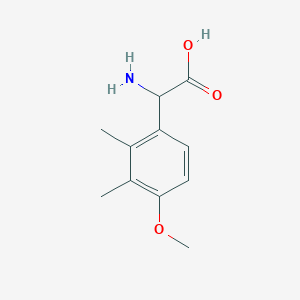
![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)
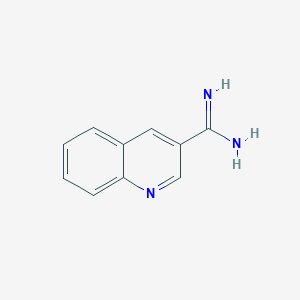
![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B1654957.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
